molecular formula C21H26BrN3O4S B243763 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide

货号 B243763
分子量: 496.4 g/mol
InChI 键: PBHLRCNKSJTIGI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide, also known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus.

作用机制

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways of several cytokines involved in autoimmune diseases. By inhibiting TYK2, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide blocks the production of pro-inflammatory cytokines and reduces the activity of immune cells that contribute to disease pathology.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to reduce the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been shown to reduce the activity of immune cells such as T cells and B cells, which play a key role in the development of autoimmune diseases. In addition, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One advantage of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which makes it a convenient drug candidate for clinical use. One limitation of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide. One direction is the evaluation of its efficacy in clinical trials for autoimmune diseases such as psoriasis and lupus. Another direction is the investigation of its potential for the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to understand the long-term safety and tolerability of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide in humans. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic outcomes for autoimmune diseases.

合成方法

The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide involves several steps, including the formation of the piperazine intermediate, the coupling of the piperazine intermediate with the bromophenoxypropanamide, and the final step of introducing the methylsulfonyl group. The synthesis of 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been described in detail in a patent filed by Bristol-Myers Squibb.

科学研究应用

2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis and lupus. In these studies, 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has been shown to significantly reduce disease activity and improve clinical symptoms. 2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide has also been tested in Phase 1 clinical trials, where it was found to be safe and well-tolerated in healthy volunteers.

属性

分子式

C21H26BrN3O4S

分子量

496.4 g/mol

IUPAC 名称

2-(4-bromophenoxy)-2-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C21H26BrN3O4S/c1-21(2,29-19-10-4-16(22)5-11-19)20(26)23-17-6-8-18(9-7-17)24-12-14-25(15-13-24)30(3,27)28/h4-11H,12-15H2,1-3H3,(H,23,26)

InChI 键

PBHLRCNKSJTIGI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br

规范 SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C)OC3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。